4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 84570-89-8
VCID: VC18542396
InChI: InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3
SMILES:
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

CAS No.: 84570-89-8

Cat. No.: VC18542396

Molecular Formula: C15H15N3O2

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline - 84570-89-8

Specification

CAS No. 84570-89-8
Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
IUPAC Name 4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
Standard InChI InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3
Standard InChI Key OGCUASVESUFADR-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecular architecture of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline (C₁₅H₁₅N₃O₂) consists of a partially saturated quinazoline ring system fused to a benzene ring. The tetrahydroquinazoline core adopts a boat-like conformation, with the methyl group at position 4 introducing steric constraints that influence its reactivity . The 4-nitrophenyl substituent at position 2 contributes electron-withdrawing effects, altering the compound’s electronic profile and solubility characteristics.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number84570-89-8
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight269.30 g/mol
IUPAC Name4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
Canonical SMILESCC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)N+[O-]

Stereochemical Considerations

Synthetic Methodologies

Multi-Component Reaction Strategies

While no explicit synthesis route for this compound is documented, analogous tetrahydroquinazolines are typically synthesized via imino Diels-Alder reactions. For example, three-component reactions involving aniline derivatives, aldehydes, and dienophiles under Lewis acid catalysis (e.g., BF₃·OEt₂) yield regioisomeric products with moderate enantioselectivity . A hypothetical pathway for 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline could involve:

  • Condensation of 4-nitrobenzaldehyde with 2-aminobenzylamine to form a Schiff base.

  • [4+2] Cycloaddition with methyl vinyl ketone under acidic conditions.

  • Purification via silica gel chromatography (petroleum ether/ethyl acetate) .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing nitro group reduction under reductive workup conditions. Reaction temperatures above 80°C often lead to decomposition, necessitating strict thermal control . Yields for similar compounds rarely exceed 45%, highlighting the need for improved catalytic systems .

Spectroscopic and Analytical Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of tetrahydroquinazoline derivatives exhibit characteristic signals:

  • NH Protons: Broad singlets at δ 3.8–4.2 ppm (exchange with D₂O) .

  • Aromatic Protons: Doublets for ortho-nitrophenyl hydrogens (δ 8.1–8.3 ppm, J = 8.5 Hz).

  • Methyl Group: A triplet at δ 1.2–1.4 ppm due to coupling with adjacent CH₂ groups .

¹³C NMR data for the title compound would likely show:

  • Nitroaromatic carbons at δ 148–150 ppm (C-NO₂) .

  • Quinazoline carbonyl carbons absent due to saturation (δ 45–55 ppm for CH₂ groups) .

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) generates a molecular ion peak at m/z 269.30, with major fragments arising from:

  • Loss of NO₂ (m/z 223).

  • Retro-Diels-Alder cleavage yielding benzaldehyde derivatives (m/z 105) .

Table 2: Predicted Spectroscopic Signatures

TechniqueKey FeaturesReference
¹H NMRδ 8.2 (d, 2H, Ar-NO₂), δ 4.1 (m, 1H, NH)
¹³C NMRδ 148.5 (C-NO₂), δ 52.3 (N-CH₂)
IR1520 cm⁻¹ (asymmetric NO₂ stretch)
UV-Visλ_max 275 nm (π→π* transition)

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from low yields and poor regiocontrol. Future work should explore:

  • Enantioselective organocatalytic cyclizations.

  • Flow chemistry approaches to improve heat transfer .

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